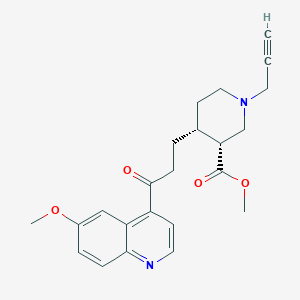
(3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate
Overview
Description
(3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C23H26N2O4 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Derivative Syntheses
Heterocyclic compounds, integral to many biological processes and pharmaceuticals, have been synthesized using (3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate derivatives. For instance, palladium-catalyzed oxidative cyclization-alkoxycarbonylation has been utilized to create a variety of heterocyclic compounds including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These compounds find applications in pharmaceuticals and as chemical intermediates (Bacchi et al., 2005).
Asymmetric Synthesis of Alkaloids
Asymmetric syntheses involving the derivative have paved the way for creating complex structures like heteroyohimbine, yohimbine, and related alkaloids, which are significant due to their pharmacological properties. Techniques like asymmetric intramolecular Michael reaction and stereoselective conversions have been crucial in these syntheses, highlighting the derivative's role in creating structurally intricate and biologically significant molecules (Hirai et al., 1992).
Enantioselective Processes in Drug Synthesis
The derivative plays a role in enantioselective processes for synthesizing drugs like CGRP receptor inhibitors. The development of such stereoselective synthesis routes is essential for drug efficacy and safety, demonstrating the derivative's importance in creating therapeutically relevant molecules with high stereochemical precision (Cann et al., 2012).
Synthesis of Insecticides
The compound's derivatives have been used in synthesizing pyridine derivatives with insecticidal activities. The creation of such derivatives opens pathways to new, potentially more efficient and environmentally friendly insecticides, showcasing the derivative’s versatility and potential in agricultural applications (Bakhite et al., 2014).
Crystal Structure Analysis
Detailed crystal structure analyses of molecules containing the derivative have been conducted to understand their molecular interactions and stability better. Such studies are crucial for the development of new materials and drugs, as they provide insights into the molecular geometry and interaction patterns that can define a compound's physical properties and biological activity (Ullah & Stoeckli-Evans, 2021).
properties
IUPAC Name |
methyl (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-prop-2-ynylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-4-12-25-13-10-16(20(15-25)23(27)29-3)5-8-22(26)18-9-11-24-21-7-6-17(28-2)14-19(18)21/h1,6-7,9,11,14,16,20H,5,8,10,12-13,15H2,2-3H3/t16-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVUTWFORVBLCE-UZLBHIALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCN(CC3C(=O)OC)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCN(C[C@@H]3C(=O)OC)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856609 | |
| Record name | Methyl (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-(prop-2-yn-1-yl)piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate | |
CAS RN |
333782-65-3 | |
| Record name | Methyl (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-(prop-2-yn-1-yl)piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-1-[chloro(difluoro)methoxy]-2,3-difluoro-benzene](/img/structure/B1403853.png)







![1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene](/img/structure/B1403867.png)

![Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1403871.png)


